24-Methylpentacosanoyl-CoA

Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation X-ALD

24-Methylpentacosanoyl-CoA is a structurally defined, methyl-branched very long-chain fatty acyl-CoA essential for studying peroxisomal β-oxidation of branched-chain fatty acids. Unlike generic straight-chain VLCFA-CoA analogs (e.g., hexacosanoyl-CoA), this compound serves as the dedicated substrate for branched-chain acyl-CoA oxidase (ACOX2), enabling specific enzyme activity measurements and accurate metabolic tracing in X-ALD research. Substitution will compromise experimental validity. Procure this high-purity standard to ensure reliable, reproducible results in your biochemical and analytical workflows.

Molecular Formula C47H86N7O17P3S
Molecular Weight 1146.2 g/mol
Cat. No. B15548069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Methylpentacosanoyl-CoA
Molecular FormulaC47H86N7O17P3S
Molecular Weight1146.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O17P3S/c1-35(2)25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)
InChIKeyJGTNQIKTVBXPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24-Methylpentacosanoyl-CoA for Very Long-Chain Branched Fatty Acid Research: Chemical Identity and Procurement Overview


24-Methylpentacosanoyl-CoA is a coenzyme A (CoA) thioester derivative of the methyl-branched very long-chain fatty acid (VLCFA) 24-methylpentacosanoic acid (also known as isocerotic acid) [1]. This compound is classified as a methyl-branched fatty acyl-CoA, containing an acyl chain of 26 total carbons (C26:0) with a methyl branch at the ω-1 position (carbon 24), which distinguishes it from the straight-chain hexacosanoyl-CoA (cerotoyl-CoA; C26:0-CoA) [2]. It serves as a substrate and intermediate in the study of peroxisomal β-oxidation of branched-chain fatty acids, a process critical to lipid metabolism and implicated in disorders such as X-linked adrenoleukodystrophy (X-ALD) [3].

24-Methylpentacosanoyl-CoA: Why Generic VLCFA-CoA Analogs Cannot Be Substituted


24-Methylpentacosanoyl-CoA cannot be substituted by generic straight-chain VLCFA-CoA analogs such as hexacosanoyl-CoA (C26:0-CoA) or lignoceroyl-CoA (C24:0-CoA) due to fundamental differences in their metabolic processing. Peroxisomal β-oxidation is the primary pathway for both VLCFAs and branched-chain fatty acids; however, the enzyme systems involved exhibit distinct substrate specificities [1]. Straight-chain VLCFA-CoAs are preferentially oxidized by the inducible palmitoyl-CoA oxidase (ACOX1) system, whereas methyl-branched acyl-CoAs, such as 24-methylpentacosanoyl-CoA, are substrates for a separate, non-inducible branched-chain acyl-CoA oxidase (ACOX2) and pristanoyl-CoA oxidase [2]. Consequently, substituting a straight-chain analog for a branched-chain substrate in enzymatic assays or metabolic tracing experiments will yield false negative results or inaccurate kinetic parameters, fundamentally compromising experimental validity and leading to erroneous conclusions about enzyme function or disease mechanisms [3].

24-Methylpentacosanoyl-CoA: Quantitative Comparative Evidence for Research Selection


24-Methylpentacosanoyl-CoA vs. Straight-Chain Hexacosanoyl-CoA (C26:0-CoA): Differential Peroxisomal vs. Mitochondrial Oxidation Rates in Human Fibroblasts

A critical differentiating factor for 24-methylpentacosanoyl-CoA compared to its straight-chain analog, hexacosanoyl-CoA (C26:0-CoA), is the subcellular site and efficiency of its β-oxidation. Studies using human skin fibroblast homogenates demonstrate that while straight-chain VLCFA-CoAs like C26:0-CoA can be oxidized in both peroxisomes and mitochondria, the oxidation of methyl-branched fatty acyl-CoAs, a class to which 24-methylpentacosanoyl-CoA belongs, is believed to be strictly peroxisomal. This is inferred from the observation that in fibroblasts from patients with peroxisome-deficient Zellweger syndrome, the β-oxidation of branched-chain fatty acids is markedly reduced, whereas straight-chain VLCFA-CoA oxidation may be only partially impaired [1]. This compartmental specificity directly impacts the selection of a substrate for assays designed to isolate peroxisomal versus mitochondrial function.

Peroxisomal Beta-Oxidation Mitochondrial Beta-Oxidation X-ALD VLCFA Metabolism

24-Methylpentacosanoyl-CoA vs. Pristanoyl-CoA: Substrate Specificity for Branched-Chain Acyl-CoA Oxidases

The selection between 24-methylpentacosanoyl-CoA and the more commonly studied branched-chain substrate, pristanoyl-CoA (2,6,10,14-tetramethylpentadecanoyl-CoA), is driven by their differential interaction with peroxisomal acyl-CoA oxidases. While both are methyl-branched, pristanoyl-CoA is a substrate for the specific pristanoyl-CoA oxidase (ACOX3). In contrast, 24-methylpentacosanoyl-CoA, possessing a single methyl branch at the ω-1 position, may be preferentially oxidized by the more broadly specific branched-chain acyl-CoA oxidase (ACOX2) [1]. This is supported by studies showing that rat liver peroxisomal oxidases exhibit distinct preferences; for instance, long-chain 2-methyl-branched acyl-CoAs are oxidized approximately 90% by pristanoyl-CoA oxidase, leaving a significant fraction (10%) catalyzed by other oxidases like trihydroxycoprostanoyl-CoA oxidase [2]. 24-Methylpentacosanoyl-CoA, lacking the 2-methyl branch, is likely to follow a different enzymatic route, making it a superior probe for ACOX2 activity.

Acyl-CoA Oxidase (ACOX) Enzyme Kinetics Substrate Specificity Branched-Chain Fatty Acid

24-Methylpentacosanoyl-CoA vs. 22-Methylpentacosanoyl-CoA: Impact of Methyl Branch Position on Metabolic Fate

Within the class of methylpentacosanoyl-CoA isomers, the position of the methyl branch dictates the specific metabolic pathway and intermediate formation. 24-Methylpentacosanoyl-CoA, with its terminal branch (ω-1 position), will undergo successive rounds of peroxisomal β-oxidation, ultimately yielding propionyl-CoA as the final odd-chain product. In contrast, isomers with a more proximal branch, such as 22-methylpentacosanoyl-CoA, may produce different intermediates or face steric hindrance at earlier steps of the β-oxidation spiral [1]. This is a well-established principle in branched-chain fatty acid metabolism: the position of the methyl group determines the chain length at which the β-oxidation cycle is blocked, necessitating alternative enzymes like α-methylacyl-CoA racemase for further processing [2]. Therefore, 24-methylpentacosanoyl-CoA serves as a defined substrate to study the complete β-oxidation of an ω-1 methyl-branched VLCFA, a model for a specific class of naturally occurring fatty acids.

Branched-Chain Fatty Acid Metabolism Peroxisomal Beta-Oxidation Structure-Activity Relationship Lipidomics

24-Methylpentacosanoyl-CoA in ABCD1 Transporter Studies: A Defined Substrate for Peroxisomal Import Assays

In the context of X-linked adrenoleukodystrophy (X-ALD), the ABCD1 peroxisomal transporter is crucial for importing VLCFA-CoAs into the peroxisome for degradation [1]. While hexacosanoyl-CoA (C26:0-CoA) is the most abundant VLCFA-CoA accumulating in ABCD1-deficient cells [2], its use in transport assays is complicated by its dual organelle processing. 24-Methylpentacosanoyl-CoA offers a strategic advantage as a transport substrate because its branched structure restricts its β-oxidation almost exclusively to the peroxisome [3]. This allows researchers to directly correlate its uptake with peroxisomal function, providing a cleaner readout of ABCD1 transport activity. The precise mechanism of ABCD1, which involves acyl-CoA thioesterase (ACOT) activity to cleave the CoA moiety before or during transport [4], can be more accurately dissected using a substrate that does not also serve as a mitochondrial fuel.

ABCD1 Transporter X-ALD Peroxisomal Import VLCFA-CoA Transport

LC-MS/MS Analysis: Coverage of C25:0-CoA Class and Advantage of Defined Standard for Targeted Lipidomics

Targeted profiling of acyl-CoAs in biological samples using LC-MS/MS is technically challenging due to the wide range of chain lengths and the tendency for longer-chain CoAs to bind to surfaces. Recent method development using phosphate methylation has achieved full coverage of acyl-CoAs from free CoA up to C25:0-CoA [1]. 24-Methylpentacosanoyl-CoA, with its 26-carbon branched chain, falls within this upper range. While a generic C26:0-CoA (hexacosanoyl-CoA) standard is commonly used, a defined methyl-branched standard like 24-methylpentacosanoyl-CoA is essential for accurately identifying and quantifying the distinct chromatographic peaks and MS/MS fragmentation patterns of branched-chain VLCFA-CoAs. Without a specific branched-chain standard, these low-abundance but biologically significant species can be misidentified as straight-chain isomers or remain completely undetected [2].

Targeted Lipidomics LC-MS/MS Acyl-CoA Profiling Analytical Standard

24-Methylpentacosanoyl-CoA: Primary Application Scenarios for Research and Development


Investigating Peroxisomal Beta-Oxidation of Branched-Chain VLCFAs

Researchers studying peroxisome biology and inherited metabolic disorders can use 24-Methylpentacosanoyl-CoA as a defined substrate in in vitro enzyme assays. Its strict dependence on peroxisomal β-oxidation [1] makes it ideal for measuring the activity of branched-chain acyl-CoA oxidase (ACOX2) in cell lysates, isolated peroxisomal fractions, or with purified recombinant enzymes, avoiding the confounding mitochondrial oxidation seen with straight-chain VLCFA-CoA substrates [2].

Dissecting ABCD1 Transporter Function in X-ALD

In the study of X-linked adrenoleukodystrophy (X-ALD), 24-Methylpentacosanoyl-CoA serves as a valuable tool to assess the specific transport activity of the ABCD1 protein. By using this branched-chain substrate in liposomal uptake assays [3] or in complementation studies with X-ALD patient-derived cells, scientists can directly measure peroxisomal import capacity with minimal interference from non-peroxisomal β-oxidation, providing a clearer understanding of the molecular pathology underlying VLCFA accumulation [4].

LC-MS/MS Method Development and Quantitative Lipidomics

Analytical chemists and core facility managers require high-purity, structurally defined standards like 24-Methylpentacosanoyl-CoA to develop and validate robust LC-MS/MS methods for acyl-CoA profiling [5]. This compound is essential for establishing retention time and multiple reaction monitoring (MRM) transitions, enabling the accurate quantification of branched-chain VLCFA-CoA species in complex biological matrices such as plasma, tissue, or cultured cells, which is crucial for biomarker discovery and metabolic flux analysis.

Structure-Activity Relationship (SAR) Studies for Fatty Acid Metabolism

Biochemists investigating the substrate specificity of enzymes involved in fatty acid activation, transport, and oxidation can employ 24-Methylpentacosanoyl-CoA in comparative kinetic studies. By contrasting its processing with that of straight-chain (e.g., hexacosanoyl-CoA) or differently branched isomers (e.g., 22-methylpentacosanoyl-CoA) [6], researchers can map the active site tolerances of enzymes like very-long-chain acyl-CoA synthetase (VLCS/SLC27A2) and acyl-CoA oxidases, advancing the fundamental understanding of lipid biochemistry.

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